2-Bromo-3,3,3-trifluoropropyl acetate
Overview
Description
2-Bromo-3,3,3-trifluoropropyl acetate is an organic compound with the molecular formula C5H6BrF3O2. It is a derivative of propyl acetate where the hydrogen atoms on the propyl group are substituted with bromine and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,3,3-trifluoropropyl acetate typically involves the reaction of 2-bromo-3,3,3-trifluoropropanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of high-efficiency reactors and continuous monitoring of reaction parameters to optimize yield and purity. The final product is purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,3,3-trifluoropropyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Hydrolysis: The ester group can be hydrolyzed to form 2-bromo-3,3,3-trifluoropropanol and acetic acid.
Reduction: The compound can be reduced to form 2-bromo-3,3,3-trifluoropropanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. These reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: Acidic or basic conditions can be used, with water as the solvent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of this compound.
Hydrolysis: The major products are 2-bromo-3,3,3-trifluoropropanol and acetic acid.
Reduction: The major product is 2-bromo-3,3,3-trifluoropropanol.
Scientific Research Applications
2-Bromo-3,3,3-trifluoropropyl acetate is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those involving fluorinated compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Bromo-3,3,3-trifluoropropyl acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing 2-bromo-3,3,3-trifluoropropanol, which can further participate in biochemical pathways. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and interactions of the compound with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,3,3-trifluoropropanol: A closely related compound where the acetate group is replaced with a hydroxyl group.
3,3,3-Trifluoropropyl acetate: Similar structure but lacks the bromine atom.
2-Bromo-3,3,3-trifluoropropene: Contains a double bond instead of the acetate group.
Uniqueness
2-Bromo-3,3,3-trifluoropropyl acetate is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and physical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research and industrial applications.
Properties
IUPAC Name |
(2-bromo-3,3,3-trifluoropropyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF3O2/c1-3(10)11-2-4(6)5(7,8)9/h4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLYBTULJSCJLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337021 | |
Record name | 2-Bromo-3,3,3-trifluoropropyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383-68-6 | |
Record name | 1-Propanol, 2-bromo-3,3,3-trifluoro-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3,3,3-trifluoropropyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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